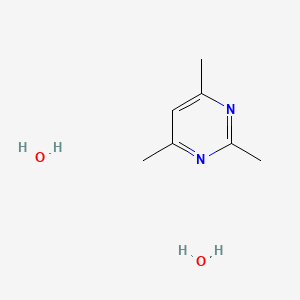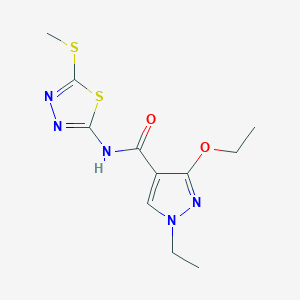
3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" is a synthetic organic compound characterized by its complex molecular structure and functional diversity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" typically involves a multi-step process that starts with the preparation of intermediates. Common starting materials might include ethyl hydrazinecarboxylate and 2-chloroethanol, which undergo nucleophilic substitution to form the pyrazole ring. Further functionalization and substitution reactions introduce the thiadiazole and carboxamide groups, often under controlled temperature and pH conditions to ensure selectivity and yield.
Industrial Production Methods: For industrial-scale production, the compound is synthesized using scalable methods that may involve continuous flow chemistry or batch processing. The choice of solvents, catalysts, and purification techniques (such as recrystallization or chromatography) is optimized to maximize efficiency and minimize cost and waste.
Chemical Reactions Analysis
Types of Reactions: "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" can participate in various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro or carbonyl groups in the compound can be reduced under appropriate conditions.
Substitution: Halogenation and alkylation reactions can modify the pyrazole ring.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents such as methyl iodide for substitution reactions.
Major Products Formed: The products of these reactions vary depending on the specific pathway but could include various substituted pyrazoles, thiadiazoles, and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to explore new reaction mechanisms and develop innovative synthetic methods.
Biology: In biological research, "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" is studied for its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine: The compound's structure suggests possible applications in medicinal chemistry, where it could be evaluated for its efficacy as an antimicrobial, antifungal, or anticancer agent.
Industry: Industrial applications might include its use as an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which "3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, its thiadiazole moiety might bind to active sites of specific enzymes, inhibiting their activity and leading to the desired biological outcome.
Comparison with Similar Compounds
3-ethyl-1H-pyrazole-4-carboxamide
1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole
3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S2/c1-4-16-6-7(9(15-16)18-5-2)8(17)12-10-13-14-11(19-3)20-10/h6H,4-5H2,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJWSQUMRRXNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2753305.png)
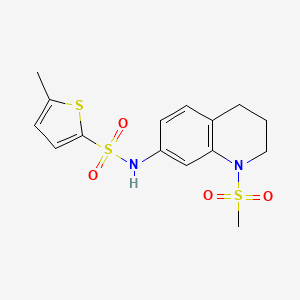
![METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2753307.png)
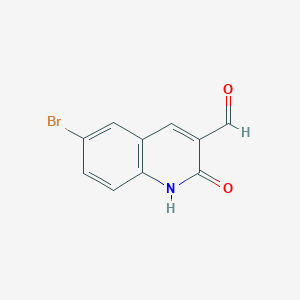
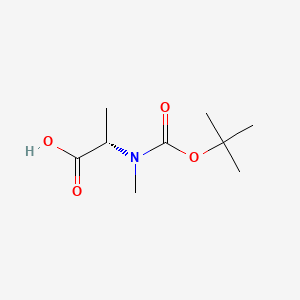
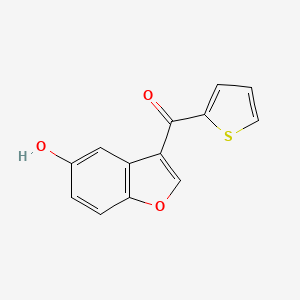
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
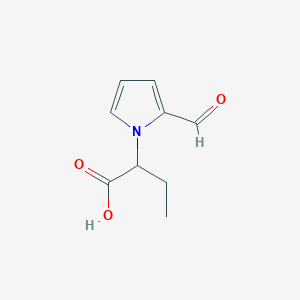
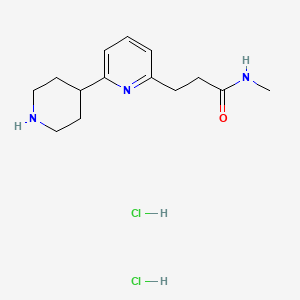
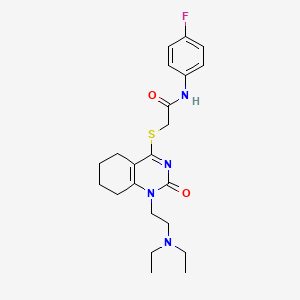
![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)
